molecular formula C23H33N5O4S B4348214 N~4~-(3,4-DIMETHOXYPHENETHYL)-3,5-DIMETHYL-N~4~-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-1-PROPYL-1H-PYRAZOLE-4-SULFONAMIDE

N~4~-(3,4-DIMETHOXYPHENETHYL)-3,5-DIMETHYL-N~4~-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-1-PROPYL-1H-PYRAZOLE-4-SULFONAMIDE

Cat. No.: B4348214
M. Wt: 475.6 g/mol
InChI Key: SMUIWDCJSHZHTG-UHFFFAOYSA-N
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Description

N~4~-(3,4-DIMETHOXYPHENETHYL)-3,5-DIMETHYL-N~4~-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-1-PROPYL-1H-PYRAZOLE-4-SULFONAMIDE: is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrazole ring, a sulfonamide group, and a dimethoxyphenyl moiety, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N~4~-(3,4-DIMETHOXYPHENETHYL)-3,5-DIMETHYL-N~4~-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-1-PROPYL-1H-PYRAZOLE-4-SULFONAMIDE involves multiple steps, starting from readily available precursors. One common approach includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the pyrazole derivative with a sulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Dimethoxyphenyl Moiety: The dimethoxyphenyl group is attached via a nucleophilic substitution reaction, where the pyrazole-sulfonamide intermediate reacts with a dimethoxyphenyl ethyl halide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N~4~-(3,4-DIMETHOXYPHENETHYL)-3,5-DIMETHYL-N~4~-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-1-PROPYL-1H-PYRAZOLE-4-SULFONAMIDE: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, where nucleophiles like amines or thiols replace the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, thiols, basic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N~4~-(3,4-DIMETHOXYPHENETHYL)-3,5-DIMETHYL-N~4~-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-1-PROPYL-1H-PYRAZOLE-4-SULFONAMIDE: has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N~4~-(3,4-DIMETHOXYPHENETHYL)-3,5-DIMETHYL-N~4~-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-1-PROPYL-1H-PYRAZOLE-4-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor functions by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

N~4~-(3,4-DIMETHOXYPHENETHYL)-3,5-DIMETHYL-N~4~-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-1-PROPYL-1H-PYRAZOLE-4-SULFONAMIDE: can be compared with other similar compounds, such as:

    N-[2-(3,4-dimethoxyphenyl)ethyl]-3,5-dimethyl-1H-pyrazole-4-sulfonamide: Lacks the 1-methyl-1H-pyrazol-4-yl)methyl group, resulting in different chemical and biological properties.

    N-[2-(3,4-dimethoxyphenyl)ethyl]-3,5-dimethyl-N-(methyl)-1-propyl-1H-pyrazole-4-sulfonamide: Contains a methyl group instead of the 1-methyl-1H-pyrazol-4-yl)methyl group, leading to variations in reactivity and function.

The uniqueness of This compound lies in its specific structural features, which confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-3,5-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]-1-propylpyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H33N5O4S/c1-7-11-28-18(3)23(17(2)25-28)33(29,30)27(16-20-14-24-26(4)15-20)12-10-19-8-9-21(31-5)22(13-19)32-6/h8-9,13-15H,7,10-12,16H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMUIWDCJSHZHTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=C(C(=N1)C)S(=O)(=O)N(CCC2=CC(=C(C=C2)OC)OC)CC3=CN(N=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H33N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~4~-(3,4-DIMETHOXYPHENETHYL)-3,5-DIMETHYL-N~4~-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-1-PROPYL-1H-PYRAZOLE-4-SULFONAMIDE
Reactant of Route 2
Reactant of Route 2
N~4~-(3,4-DIMETHOXYPHENETHYL)-3,5-DIMETHYL-N~4~-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-1-PROPYL-1H-PYRAZOLE-4-SULFONAMIDE
Reactant of Route 3
N~4~-(3,4-DIMETHOXYPHENETHYL)-3,5-DIMETHYL-N~4~-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-1-PROPYL-1H-PYRAZOLE-4-SULFONAMIDE
Reactant of Route 4
N~4~-(3,4-DIMETHOXYPHENETHYL)-3,5-DIMETHYL-N~4~-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-1-PROPYL-1H-PYRAZOLE-4-SULFONAMIDE
Reactant of Route 5
Reactant of Route 5
N~4~-(3,4-DIMETHOXYPHENETHYL)-3,5-DIMETHYL-N~4~-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-1-PROPYL-1H-PYRAZOLE-4-SULFONAMIDE
Reactant of Route 6
Reactant of Route 6
N~4~-(3,4-DIMETHOXYPHENETHYL)-3,5-DIMETHYL-N~4~-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-1-PROPYL-1H-PYRAZOLE-4-SULFONAMIDE

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